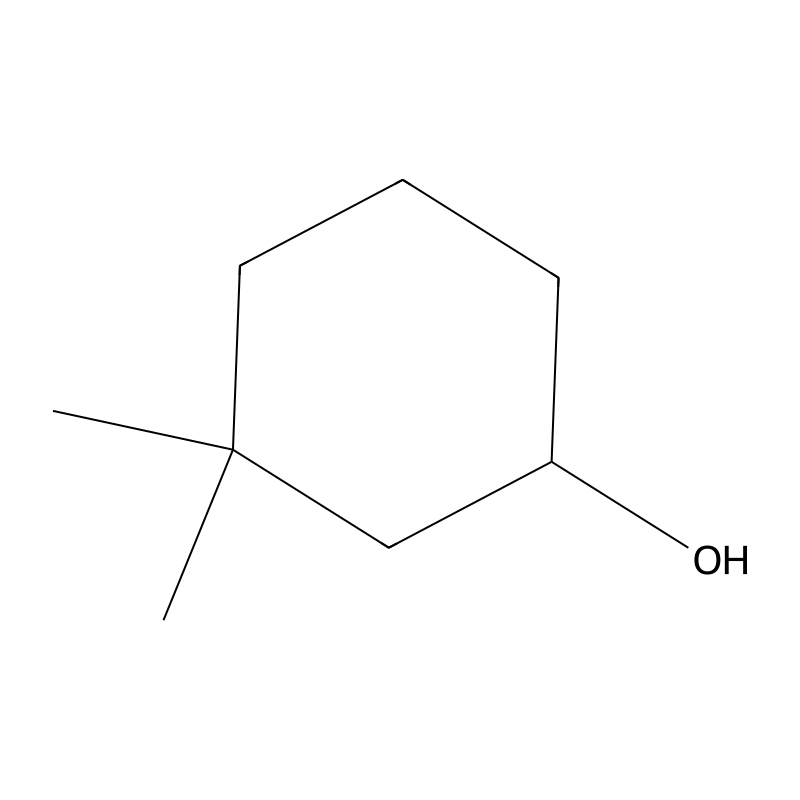3,3-Dimethylcyclohexanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic synthesis
3,3-DMCH can be used as a starting material for the synthesis of more complex molecules. For instance, a study describes its use as a precursor in the preparation of chiral cyclohexanes, which are valuable building blocks in organic chemistry [Source: Journal of Organic Chemistry ( )].
Solvent
Due to its cyclic structure and hydroxyl group, 3,3-DMCH possesses some solvent properties. Research has explored its potential use as a solvent in various applications, such as extraction processes or as a reaction medium in specific organic reactions [Source: Industrial & Engineering Chemistry Research ( )].
Chiral separations
There is limited research on utilizing 3,3-DMCH (specifically its stereoisomer (S)-3,3-dimethylcyclohexanol) as a chiral resolving agent. Chiral resolving agents are used to separate mixtures of enantiomers (mirror image molecules) [Source: The NIST WebBook ()].
3,3-Dimethylcyclohexanol is an organic compound with the molecular formula and a molecular weight of approximately 128.21 g/mol. It exists as a colorless liquid at room temperature and features a cyclohexane ring with two methyl groups attached to the third carbon atom. This compound can exist in various stereoisomeric forms, primarily distinguished by the orientation of the hydroxyl group and the methyl substituents on the cyclohexane ring .
Currently, there is no documented research on the specific mechanism of action of 3,3-Dimethylcyclohexanol in biological systems.
- Dehydration: Under acidic conditions, it can lose water to form alkenes.
- Oxidation: It can be oxidized to form ketones or aldehydes depending on the reaction conditions.
- Esterification: Reaction with acids can yield esters, which are important in various applications.
These reactions are significant for synthetic organic chemistry and industrial applications .
Several methods exist for synthesizing 3,3-dimethylcyclohexanol:
- Hydroboration-Oxidation: Starting from 3,3-dimethylcyclohexene, this method involves hydroboration followed by oxidation to yield the alcohol.
- Reduction of Ketones: The compound can be synthesized by reducing 3,3-dimethylcyclohexanone using lithium aluminum hydride or similar reducing agents.
- Conjugate Addition: Utilizing organometallic reagents like lithium dimethylcuprate can facilitate the addition of alkyl groups to cyclohexanones, leading to the formation of 3,3-dimethylcyclohexanol .
3,3-Dimethylcyclohexanol finds utility in various fields:
- Solvent: It serves as a solvent in organic synthesis and industrial applications.
- Intermediate: Used in the production of fragrances and flavoring agents.
- Chemical Research: Its reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
The versatility of this compound enhances its significance in both academic research and industrial applications .
Several compounds share structural similarities with 3,3-dimethylcyclohexanol. Here is a comparison highlighting its uniqueness:
| Compound | Formula | Unique Features |
|---|---|---|
| 2,2-Dimethylcyclohexanol | C8H16O | Methyl groups on different positions affecting reactivity. |
| 2,4-Dimethylcyclohexanol | C8H16O | Different spatial arrangement leading to distinct physical properties. |
| Cyclohexanol | C6H12O | Lacks methyl substituents; simpler structure with different properties. |
| 1-Methylcyclohexanol | C7H14O | Only one methyl group; affects boiling point and solubility differently. |
The presence of two methyl groups at the same position distinguishes 3,3-dimethylcyclohexanol from these similar compounds, impacting its chemical behavior and applications significantly .








